molecular formula C7H14N2 B1371007 1-Cyclopropylpyrrolidin-3-amine CAS No. 936221-78-2

1-Cyclopropylpyrrolidin-3-amine

Cat. No.: B1371007
CAS No.: 936221-78-2
M. Wt: 126.2 g/mol
InChI Key: PISMTKYGUDKXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H14N2. It is a member of the pyrrolidine family, characterized by a five-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpyrrolidin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with pyrrolidine derivatives in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-Cyclopropylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropylpyrrolidin-3-amine is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs .

Properties

IUPAC Name

1-cyclopropylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISMTKYGUDKXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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